Dopamine D2 Receptor Binding Affinity: Thioridazine Disulfone Demonstrates Greater Potency than Parent Compound
Thioridazine disulfone (THD-2-sulfone) exhibits significantly greater in vitro potency at dopamine D2 receptors compared to the parent drug thioridazine. In direct head-to-head radioligand displacement assays using [³H]spiperone in rat striatal membranes, THD-2-sulfone was more potent than thioridazine, whereas THD-2-sulfoxide (mesoridazine) was equipotent to thioridazine [1]. In functional assays measuring dopamine-stimulated cyclic AMP synthesis in rat striatal homogenates, THD-2-sulfone again demonstrated greater inhibitory potency than thioridazine [1]. Notably, when administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection, THD-2-sulfone dose-dependently inhibited amphetamine-induced locomotion, whereas thioridazine administered via the same route produced no antagonism, indicating that the 2-sulfone metabolite is the active moiety responsible for central antidopaminergic effects in vivo [1]. Additional studies using dopamine autoreceptor functional assays (apomorphine antagonism) confirmed that sulforidazine (IC50 = 6.1 nM) is approximately 21-fold more potent than thioridazine (IC50 = 130 nM) at striatal dopamine autoreceptors [2].
| Evidence Dimension | In vitro dopamine D2 receptor antagonism (radioreceptor binding and functional assays); In vivo antidopaminergic efficacy (amphetamine-induced locomotion) |
|---|---|
| Target Compound Data | THD-2-sulfone: More potent than thioridazine in displacing [³H]spiperone and inhibiting dopamine-stimulated cAMP synthesis; Sulforidazine IC50 = 6.1 nM at striatal DA autoreceptors |
| Comparator Or Baseline | Thioridazine (parent): Lower potency in binding and cAMP assays; IC50 = 130 nM at striatal DA autoreceptors; No antidopaminergic effect when administered i.c.v. |
| Quantified Difference | ~21-fold greater potency at dopamine autoreceptors (IC50: 6.1 nM vs 130 nM); Qualitative difference in vivo: i.c.v. THD-2-sulfone active, i.c.v. thioridazine inactive |
| Conditions | Rat striatal membranes; [³H]spiperone radioligand binding; dopamine-stimulated cAMP synthesis in striatal homogenates; i.c.v. administration in conscious rats |
Why This Matters
For researchers investigating dopaminergic signaling, thioridazine disulfone provides substantially higher assay sensitivity and represents the actual pharmacologically active species responsible for central nervous system dopamine receptor blockade.
- [1] Kilts CD, Knight DL, Mailman RB, Widerlöv E, Breese GR. Effects of thioridazine and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of thioridazine. J Pharmacol Exp Ther. 1984;231(2):334-342. PMID: 6491985. THD-2-sulfone was more potent than, and THD-2-sulfoxide equipotent to, THD in displacing [³H]spiperone from rat striatal membranes and in inhibiting dopamine-stimulated cyclic adenosine 3',5'-monophosphate synthesis in rat striatal homogenates. i.c.v. administration of THD-2-sulfone dose-dependently inhibited amphetamine-induced locomotion. View Source
- [2] Niedzwiecki DM, Cubeddu LX, Mailman RB. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors. J Pharmacol Exp Ther. 1989;250(1):117-125. PMID: 2746491. IC50 for thioridazine = 130 nM; IC50 for sulforidazine = 6.1 nM. View Source
